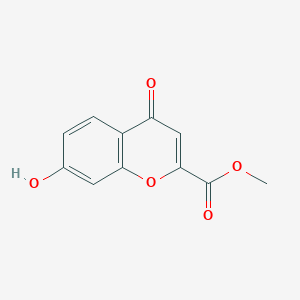
(R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a bromophenyl group, an ethylidene linkage, and a sulfinamide moiety
Métodos De Preparación
The synthesis of ®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of ®-1-(3-bromophenyl)ethylamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfinamide linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.
Análisis De Reacciones Químicas
®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding sulfone derivative.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide can be compared with similar compounds such as:
®-1-(3-bromophenyl)ethylamine: This compound lacks the sulfinamide moiety and is less versatile in terms of chemical reactivity.
2-methylpropane-2-sulfinamide: This compound lacks the bromophenyl group and does not exhibit the same level of biological activity.
®-N-(1-(3-chlorophenyl)ethylidene)-2-methylpropane-2-sulfinamide: This compound has a chlorophenyl group instead of a bromophenyl group, which can lead to different chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16BrNOS |
|---|---|
Peso molecular |
302.23 g/mol |
Nombre IUPAC |
(R)-N-[1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H16BrNOS/c1-9(14-16(15)12(2,3)4)10-6-5-7-11(13)8-10/h5-8H,1-4H3/t16-/m1/s1 |
Clave InChI |
LJYVHAAXTPZBPB-MRXNPFEDSA-N |
SMILES isomérico |
CC(=N[S@](=O)C(C)(C)C)C1=CC(=CC=C1)Br |
SMILES canónico |
CC(=NS(=O)C(C)(C)C)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Diethyl [2-oxo-3-(triphenylphosphoranylidene)propyl]phosphonate](/img/structure/B8759805.png)
![Methyl 2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B8759807.png)



![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B8759833.png)




